molecular formula C16H11ClN2O5 B2390159 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-38-0

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No.: B2390159
CAS No.: 320420-38-0
M. Wt: 346.72
InChI Key: LPWFEDGLJDFTSH-MDWZMJQESA-N
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Description

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a nitrovinyl group and a chlorinated hydroxyaniline moiety. It has a molecular formula of C16H11ClN2O5 and a molecular weight of 346.72 g/mol .

Preparation Methods

The synthesis of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-chloro-2-hydroxyaniline with 2-nitrovinylbenzofuran under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(E)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5/c17-9-5-6-14(20)12(7-9)18-8-13(19(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,18,20H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWFEDGLJDFTSH-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=CC(=C3)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=CC(=C3)Cl)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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